2-Hydroxy-3,7-dimethyloct-7-enal
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Overview
Description
2-Hydroxy-3,7-dimethyloct-7-enal is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is a hydroxy aldehyde, characterized by the presence of both hydroxyl and aldehyde functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,7-dimethyloct-7-enal can be achieved through several synthetic routes. One common method involves the Wittig reaction, followed by hydrolysis and epoxidation . The reaction conditions typically include the use of a phosphonium ylide and a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran. The resulting product is then hydrolyzed and epoxidized to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3,7-dimethyloct-7-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like alkyl halides can replace the hydroxyl group with an alkyl group.
Major Products Formed
Oxidation: The major product is 2-oxo-3,7-dimethyloct-7-enal.
Reduction: The major product is 2-hydroxy-3,7-dimethyloct-7-enol.
Substitution: The major product depends on the nucleophile used; for example, using an alkyl halide can yield 2-alkoxy-3,7-dimethyloct-7-enal.
Scientific Research Applications
2-Hydroxy-3,7-dimethyloct-7-enal has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,7-dimethyloct-7-enal involves its interaction with specific molecular targets and pathways . For instance, it has been shown to modulate cholinergic neurotransmission by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxy-3,7-dimethyloct-7-enal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds like citronellal and citral .
Properties
CAS No. |
5344-30-9 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-hydroxy-3,7-dimethyloct-7-enal |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h7,9-10,12H,1,4-6H2,2-3H3 |
InChI Key |
GHEHLAKTQJFKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)C(C=O)O |
Origin of Product |
United States |
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